molecular formula C18H19N3O2 B5599027 N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-2-(2-METHYLPHENOXY)ACETAMIDE

N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B5599027
M. Wt: 309.4 g/mol
InChI Key: NTAOUIIDZHRJHI-UHFFFAOYSA-N
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Description

N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-2-(2-METHYLPHENOXY)ACETAMIDE is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is 309.147726857 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

  • A study focused on the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting its structural determination through NMR techniques. This research contributes to the understanding of the structural properties of benzimidazole derivatives (Li Ying-jun, 2012).
  • Another research effort synthesized and characterized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their antimicrobial activity against several pathogens, underscoring the potential of these compounds in developing new antimicrobial agents (Salahuddin et al., 2017).

Antimicrobial and Antifungal Activity

  • Benzimidazole derivatives have been evaluated for antimicrobial and antifungal activities, revealing some compounds with notable efficacy against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential in treating infectious diseases (Salahuddin et al., 2017).

Antihistaminic Agents

  • Research into 2-(4-substituted-1-piperazinyl)benzimidazoles explored their potential as H1-antihistaminic agents, revealing compounds with significant in vivo potency, suggesting their utility in developing new treatments for allergic reactions (R. Iemura et al., 1986).

Antiallergic and 5-Lipoxygenase Inhibiting Action

  • The synthesis of benzimidazole derivatives for antiallergic applications showed compounds that suppress histamine release, inhibit 5-lipoxygenase, and possess antioxidative action, highlighting their therapeutic potential in treating allergies (Hiroyuki Nakano et al., 1999).

Chemoselective Acetylation and Drug Synthesis

  • A study on the chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrated the synthesis process optimization for N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcasing the importance of enzyme-catalyzed reactions in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).

MRSA Inhibition

  • The green synthesis of N-substituted benzimidazoles highlighted their promise as potent inhibitors against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives exhibiting significantly more potent activity compared to standard drugs, emphasizing their potential in addressing antibiotic resistance (S. Chaudhari et al., 2020).

Anthelmintic Activity

  • A series of N-[3-{(1H-benzo[d]imidazol-2-ylthio)methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide compounds were synthesized and demonstrated good anthelmintic activity against Pheretima posthumous, suggesting their potential in developing new anthelmintic drugs (P. S. Kumar & J. Sahoo, 2014).

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-6-2-5-9-16(13)23-12-18(22)19-11-10-17-20-14-7-3-4-8-15(14)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAOUIIDZHRJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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